molecular formula C37H50O4 B14129720 [(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

Cat. No.: B14129720
M. Wt: 558.8 g/mol
InChI Key: ZFLXFZDSUOCMDU-AKOLMNBBSA-N
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Description

Cholesteryl coumarin-3-carboxylate is a compound that combines the structural features of cholesterol and coumarin. It is known for its fluorescence properties and is used in various scientific applications. The compound has the empirical formula C37H50O4 and a molecular weight of 558.79 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl coumarin-3-carboxylate typically involves the esterification of coumarin-3-carboxylic acid with cholesteryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl coumarin-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coumarin-3-carboxylic acid derivatives, while reduction can yield various alcohols or amines .

Scientific Research Applications

Cholesteryl coumarin-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of cell membranes and lipid interactions due to its cholesterol moiety.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of fluorescent materials and sensors

Mechanism of Action

The mechanism of action of cholesteryl coumarin-3-carboxylate is primarily based on its fluorescence properties. The coumarin moiety absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The cholesterol part of the molecule allows it to integrate into lipid membranes, making it valuable for studying membrane dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesteryl coumarin-3-carboxylate is unique due to its combination of cholesterol and coumarin, providing both lipid membrane integration and fluorescence capabilities. This dual functionality makes it particularly valuable in interdisciplinary research areas, including biochemistry, pharmacology, and materials science .

Properties

Molecular Formula

C37H50O4

Molecular Weight

558.8 g/mol

IUPAC Name

[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C37H50O4/c1-24(2)10-6-8-12-26-14-15-31-35(26,3)21-18-32-36(4)20-17-28(23-27(36)16-19-37(31,32)5)40-33(38)29-22-25-11-7-9-13-30(25)41-34(29)39/h7,9,11,13,16,22,24,26,28,31-32H,6,8,10,12,14-15,17-21,23H2,1-5H3/t26-,28-,31?,32?,35+,36-,37-/m0/s1

InChI Key

ZFLXFZDSUOCMDU-AKOLMNBBSA-N

Isomeric SMILES

CC(C)CCCC[C@H]1CCC2[C@@]1(CCC3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C

Canonical SMILES

CC(C)CCCCC1CCC2C1(CCC3C2(CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C

Origin of Product

United States

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